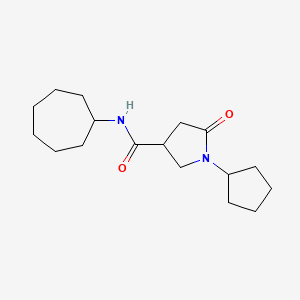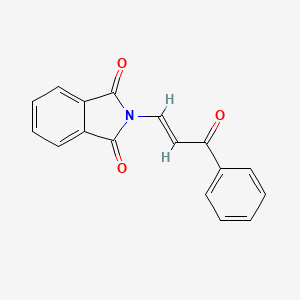
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide, also known as F-Phenibut, is a synthetic derivative of the neurotransmitter γ-aminobutyric acid (GABA). It was first synthesized in Russia in the 1960s and has since gained popularity as a nootropic and anxiolytic agent.
Mechanism of Action
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide acts as a GABA-B receptor agonist, which results in the release of GABA in the brain. GABA is a neurotransmitter that inhibits the activity of neurons, leading to a calming and relaxing effect. This compound also increases the levels of dopamine, a neurotransmitter involved in motivation, reward, and pleasure.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases cerebral blood flow, which enhances oxygen and nutrient delivery to the brain. It also increases the activity of antioxidant enzymes, which protect the brain from oxidative stress. This compound has been shown to reduce inflammation and cell death in the brain, which may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using behavioral and biochemical assays. However, this compound has some limitations as well. Its long half-life and slow onset of action can make it difficult to study its acute effects. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret its effects.
Future Directions
There are several future directions for research on 3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide. One area of interest is its potential therapeutic uses in treating addiction and other neurological disorders. Another area of interest is its effects on cognitive function and memory. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or risks associated with its use.
In conclusion, this compound is a synthetic derivative of GABA that has gained popularity as a nootropic and anxiolytic agent. It has been shown to have a number of biochemical and physiological effects and has potential therapeutic uses in treating addiction and other neurological disorders. Further research is needed to fully understand its mechanism of action and to identify any potential risks associated with its use.
Synthesis Methods
The synthesis of 3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide involves the reaction of 2-fluorobenzylamine and 4-methoxy-2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then converted to this compound by reacting with propanoyl chloride in the presence of a base such as triethylamine.
Scientific Research Applications
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide has been studied for its anxiolytic, nootropic, and neuroprotective effects. It has been shown to improve cognitive function, reduce anxiety and stress, and enhance mood. It has also been investigated for its potential therapeutic uses in treating alcohol and drug addiction, insomnia, and other neurological disorders.
properties
IUPAC Name |
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12-11-14(21-2)8-9-16(12)19-17(20)10-7-13-5-3-4-6-15(13)18/h3-6,8-9,11H,7,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGRGCQGGCWRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[((2R,5S)-5-{[4-(trifluoromethyl)pyrimidin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5329148.png)
![5-{5-bromo-2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5329155.png)

![1-[2-(4-fluorophenyl)ethyl]-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B5329171.png)
![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine](/img/structure/B5329179.png)
![(4aS*,8aR*)-6-(isoxazol-3-ylcarbonyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5329188.png)
![1-ethyl-3-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5329192.png)
![5-[2-(ethylthio)propyl]-2-[1-(1-pyrrolidinyl)butylidene]-1,3-cyclohexanedione](/img/structure/B5329203.png)
![N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329210.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5329227.png)

![5-[1-(4-amino-2-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5329235.png)
![5-[(2-fluorophenoxy)methyl]-N-(3-hydroxybenzyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5329241.png)